This compound belongs to the category of phosphorus-containing compounds, specifically classified as a lambda5-phosphane. Lambda5-phosphanes are notable for their unique bonding characteristics and reactivity patterns, particularly in organophosphorus chemistry.
The synthesis of cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane involves several advanced chemical techniques. One common method includes the reaction of phosphane derivatives with sulfur-containing compounds. For instance, the compound has been synthesized through the reaction of bis(trimethylsilyl)methylene with trimethylsilyl-ethynylphosphane, leading to the formation of complex organophosphorus structures.
Key parameters in the synthesis process include:
The molecular structure of cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane features a phosphorus atom bonded to both sulfur and oxygen atoms, forming a complex framework. The presence of trifluoroethoxy groups contributes to its unique electronic properties.
The canonical SMILES representation of this compound is C1CCC(CC1)COP(=S)(OCC(F)(F)F)OCC(F)(F)F
, which provides insights into its structural configuration.
Cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane participates in various chemical reactions typical of phosphorus compounds. Notably, it has been involved in:
The mechanism of action for cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane largely revolves around its ability to donate electron pairs from its phosphorus atom. This property allows it to engage in nucleophilic attacks on electrophilic centers in various substrates.
Cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane exhibits several notable physical and chemical properties:
These properties make it an attractive candidate for various applications in research and industry.
The applications of cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane span multiple fields:
CAS No.: 130447-37-9
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5